N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, an oxathiine ring, and a carboxamide group
Properties
Molecular Formula |
C21H17N3O3S3 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C21H17N3O3S3/c25-16(14-7-3-1-4-8-14)13-29-21-24-23-20(30-21)22-19(26)17-18(28-12-11-27-17)15-9-5-2-6-10-15/h1-10H,11-13H2,(H,22,23,26) |
InChI Key |
CPQPTLIBECMNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NN=C(S2)SCC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multicomponent reactions. One common method is the reaction of phenylglyoxal hydrate with 1,3-dimethylbarbituric acid and 4-hydroxy-6-methyl-2H-pyran-2-one . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The thiadiazole and oxathiine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole or oxathiine rings.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of the 1,3,4-thiadiazole moiety exhibit significant antimicrobial properties. Compounds similar to N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} have shown promising results against various bacterial strains. For instance:
- Antibacterial Properties : Studies have demonstrated that derivatives containing the thiadiazole ring possess activity against Gram-positive and Gram-negative bacteria. Compounds with halogen substitutions on the phenyl ring showed enhanced antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Certain compounds have been evaluated for their antifungal properties against pathogens like Candida albicans and Aspergillus niger. The presence of oxygenated substituents has been linked to increased antifungal activity .
Antiviral Applications
The compound has been explored for its potential as an antiviral agent. Specifically, research into non-nucleoside inhibitors for dengue virus polymerase has highlighted the effectiveness of similar compounds in inhibiting viral replication. These compounds were tested for their ability to inhibit the polymerase of dengue virus serotypes with significant potency .
Cancer Treatment Potential
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} has also been investigated for anticancer properties. Some studies report inhibitory effects on various cancer cell lines, suggesting that this compound may interfere with cancer cell proliferation through different mechanisms . The structural features of thiadiazole derivatives are believed to play a crucial role in their cytotoxicity against cancer cells.
Agricultural Applications
There is emerging interest in the use of compounds like N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl} in agricultural settings as potential herbicides or fungicides. These compounds can be absorbed by plant foliage and may inhibit essential amino acid production within target organisms, leading to stunted growth and cell division cessation .
Mechanism of Action
The mechanism of action of N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxathiine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(2-thienyl)acrylamide
- 2-[(1-hydroxy-2-oxo-2-phenylethyl)sulfanyl]acetic acid
Uniqueness
What sets N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide apart is its combination of a thiadiazole ring with an oxathiine ring, which is relatively rare
Biological Activity
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of functional groups, including thiadiazole and oxathiine moieties, which suggest potential interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
The presence of the thiadiazole ring and oxathiine structure is crucial for its biological activity. The compound's design integrates various substituents that enhance its reactivity and specificity towards biological targets.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The compound's structural similarity to known antimicrobial agents suggests it may exhibit significant activity against various pathogens.
In vitro assays have demonstrated that derivatives of thiadiazole exhibit varying degrees of antibacterial and antifungal activity. For instance, compounds containing halogen substitutions have shown enhanced efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Anticancer Activity
Research has indicated that compounds similar to this compound possess anticancer properties. In particular:
| Cell Line | IC50 (µM) | Comparison |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 3.3 | Better than Cisplatin |
| HEK293T (Normal Cells) | 34.71 | Higher than Control |
These findings suggest that the compound may inhibit tumor growth effectively while demonstrating selectivity towards cancerous cells over normal cells .
The proposed mechanisms through which N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-y} exerts its biological effects include:
- Inhibition of Enzymatic Activity : The thiadiazole group may interact with enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells leading to apoptosis.
Case Study 1: Antimicrobial Efficacy
A series of synthesized thiadiazole derivatives were evaluated against multiple strains of bacteria. Notably, one derivative exhibited an inhibition rate of 56% against Xanthomonas oryzae at a concentration of 100 μg/mL, outperforming some commercial bactericides .
Case Study 2: Antitumor Activity
In a study evaluating the antitumor potential of thiadiazole derivatives against breast cancer cell lines, several compounds demonstrated IC50 values lower than standard treatments like cisplatin. This suggests a promising avenue for developing new anticancer therapies based on the thiadiazole framework .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodology : The thiadiazole core can be synthesized via cyclization of thiocarbazides or thiosemicarbazides in polar aprotic solvents like DMF or acetonitrile under reflux, as demonstrated for structurally similar 1,3,4-thiadiazole derivatives . Key steps include sulfur elimination during cyclization (using iodine as an oxidizing agent) and purification via column chromatography. Yields >80% are achievable by controlling reaction time (1–3 minutes) and stoichiometric ratios of reagents (e.g., triethylamine for deprotonation) . Confirm purity via TLC (Rf ≈ 0.16) and elemental analysis (N/S content within ±0.05% of theoretical values) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- 1H/13C NMR : Identify protons on aromatic rings (δ 7.1–7.6 ppm for phenyl groups), methylene groups in the oxathiine ring (δ 4.2–4.3 ppm), and amide NH signals (δ 10.3–12.8 ppm). Carbonyl carbons (amide C=O) appear at ~168–170 ppm .
- IR Spectroscopy : Confirm amide C=O stretches (~1688 cm<sup>−1</sup>) and thioether (C-S) vibrations (~758 cm<sup>−1</sup>) .
- Mass Spectrometry : Use high-resolution MS to validate the molecular formula (e.g., m/z matching [M+H]<sup>+</sup>).
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodology : Use SHELX software for structure refinement . Key parameters include bond lengths (e.g., C-S in thiadiazole: ~1.68 Å) and dihedral angles between the thiadiazole and oxathiine rings. ORTEP-3 can generate publication-quality thermal ellipsoid plots to visualize dynamic disorder or torsional strain .
Advanced Research Questions
Q. How do tautomeric equilibria or dynamic effects in solution impact NMR data interpretation?
- Methodology : Compare NMR spectra in DMSO-d6 (protonating solvent) vs. CDCl3 (non-polar solvent). For example, amide NH protons may exhibit broadening or splitting due to slow exchange in DMSO . Variable-temperature NMR (e.g., 25–80°C) can reveal conformational flexibility in the dihydro-oxathiine ring .
Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., sulfur atoms in thiadiazole) for nucleophilic substitution .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., bacterial enzymes for antimicrobial studies), focusing on hydrogen bonds with the carboxamide group and π-π stacking of phenyl rings .
Q. How can synthetic byproducts or degradation products be identified and quantified?
- Methodology : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Monitor for common byproducts like disulfide-linked dimers (Δm/z +2) or hydrolyzed oxathiine rings (loss of 18 Da, H2O) .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational NMR chemical shifts?
- Methodology : Re-evaluate solvent effects (e.g., DMSO’s polarity shifts NH proton signals upfield) and conformational averaging. For DFT-predicted shifts, apply the IEF-PCM solvation model and compare with experimental data. Deviations >0.5 ppm may indicate unaccounted tautomers .
Q. Why might biological assay results vary across studies for this compound?
- Methodology : Standardize assay conditions (e.g., MIC testing for antimicrobial activity using Staphylococcus aureus ATCC 25923). Control for compound solubility (use DMSO ≤1% v/v) and confirm stability via HPLC pre/post assay. Cross-validate with structurally analogous compounds (e.g., 5-substituted thiadiazoles) to isolate structure-activity relationships .
Experimental Design Tables
Table 1 : Key Synthetic Parameters for High-Yield Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Time | 1–3 minutes | Prolonged time → side reactions |
| Solvent | Acetonitrile | Enhances cyclization kinetics |
| Oxidizing Agent | Iodine (1.1 eq) | Prevents disulfide formation |
| Temperature | Reflux (82°C) | Balances rate vs. decomposition |
Table 2 : NMR Assignments for Key Protons (DMSO-d6)
| Proton Group | δ (ppm) | Multiplicity |
|---|---|---|
| Phenyl (ortho) | 7.53–7.61 | m |
| Oxathiine CH2 | 4.24 | s |
| Amide NH | 12.81 | s |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
